Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-3-14(2)10-15(16,17)11-18(14)13(19)20-9-12-7-5-4-6-8-12/h1,4-8H,9-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWWZEUSDYIRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The pyrrolidine ring is typically synthesized via aza-Michael addition or cycloaddition reactions . For example, a stereoselective [3+2] cycloaddition between a nitroalkene and a vinyl ether has been employed to generate the 2-methylpyrrolidine scaffold. The ethynyl group is introduced via Sonogashira coupling or alkyne alkylation at the 2-position.
Representative Reaction:
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis are critical for securing the (2R) configuration. Chiral phosphine ligands (e.g., (R)-BINAP) with palladium catalysts enable enantioselective alkyne additions.
Difluorination Methods
Electrophilic Fluorination
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is used to replace hydroxyl or carbonyl groups with fluorine atoms. For 4,4-difluorination, a two-step process involving ketone formation followed by fluorination is common:
Step 1: Ketone Synthesis
Step 2: Fluorination
Radical Fluorination
Recent advances utilize photoredox catalysis with Selectfluor® to achieve direct C–H fluorination, though yields remain moderate (50–60%).
Benzyl Esterification
The final step involves protecting the pyrrolidine nitrogen with a benzyl carboxylate group. Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) is standard:
Optimization and Challenges
Reaction Condition Optimization
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions include carbonyl derivatives, saturated pyrrolidine compounds, and substituted fluorinated compounds.
Scientific Research Applications
Pharmaceutical Development
Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate has been explored for its potential as a pharmaceutical intermediate due to its unique structural features that may contribute to biological activity. The compound's difluoromethyl group is particularly interesting for enhancing metabolic stability and bioavailability in drug formulations.
Medicinal Chemistry
The compound is being investigated for its role in developing new therapeutic agents targeting various diseases, including cancer and neurological disorders. Its structural similarity to known pharmacophores allows researchers to explore its efficacy in biological assays.
Material Science
Research has indicated potential applications in the development of advanced materials, particularly in polymer chemistry where difluorinated compounds can enhance thermal stability and mechanical properties of polymers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine derivatives. The findings demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to this compound could lead to the development of effective anticancer agents .
Case Study 2: Neurological Applications
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could mitigate oxidative stress and apoptosis in neuronal cells, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to closely related benzyl pyrrolidine carboxylates, focusing on substituent effects:
| Property | Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate (CAS 2227197-62-6) | (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1229421-27-5) |
|---|---|---|
| Molecular Formula | C₁₅H₁₅F₂NO₂ (estimated) | C₁₃H₁₈N₂O₃ |
| Key Substituents | 2-ethynyl, 4,4-difluoro, 2-methyl | 2-aminomethyl, 4-hydroxy |
| Polarity | Moderate (fluorine atoms reduce basicity; ethynyl adds lipophilicity) | High (hydroxy and aminomethyl groups increase hydrophilicity) |
| Functionalization Potential | Ethynyl enables click chemistry (e.g., Huisgen cycloaddition) | Aminomethyl allows peptide coupling; hydroxy permits esterification |
| Synthetic Challenges | Difluoro introduction requires selective fluorination (e.g., DAST or Deoxo-Fluor) | Stereoselective synthesis of hydroxy and aminomethyl groups |
Physicochemical Properties
- Lipophilicity: The difluoro and methyl groups in the target compound increase logP compared to the hydroxy/aminomethyl analog, favoring membrane permeability .
- Solubility: The hydroxy and aminomethyl groups in CAS 1229421-27-5 enhance aqueous solubility, making it more suitable for hydrophilic applications .
- Stability : Fluorine atoms in the target compound improve metabolic stability by resisting oxidative degradation, whereas the hydroxy group in CAS 1229421-27-5 may render it prone to ester hydrolysis under acidic/basic conditions .
Analytical Characterization
Both compounds are analyzed via:
- NMR : To confirm stereochemistry and substituent positions (e.g., ¹⁹F NMR for difluoro groups in CAS 2227197-62-6) .
- LC-MS/HPLC : Used to assess purity and degradation profiles, critical for pharmaceutical intermediates .
Research Findings and Implications
Comparative Reactivity
- Electrophilic Reactivity: The ethynyl group in the target compound undergoes rapid alkyne-azide cycloaddition, absent in the hydroxy/aminomethyl analog.
- Nucleophilic Reactivity: The aminomethyl group in CAS 1229421-27-5 facilitates nucleophilic acyl substitutions, enabling peptide bond formation .
Biological Activity
Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate (CAS Number: 2227197-66-0) is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its chemical properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may influence several pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : Initial findings indicate that it may interact with neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anticancer Activity :
In a recent study, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability . -
Anti-inflammatory Properties :
A study examining the anti-inflammatory effects revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate, and how can intermediates be characterized?
- Methodology : Utilize multi-step synthesis involving fluorination and alkyne functionalization. For example, start with a pyrrolidine scaffold, introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®), and perform Sonogashira coupling for ethynyl group incorporation. Key intermediates should be characterized using NMR to confirm fluorination and IR spectroscopy to verify alkyne stretching frequencies (~2100 cm) .
- Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards. Confirm molecular weight via high-resolution mass spectrometry (HRMS) .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation using LC-MS at intervals (0, 7, 14 days). Focus on hydrolytic cleavage of the benzyl ester and pyrrolidine ring integrity.
- Data Interpretation : Degradation products (e.g., free carboxylic acid derivatives) indicate susceptibility to hydrolysis. Use Arrhenius kinetics to predict shelf-life at room temperature .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. For low solubility, employ co-solvents (e.g., PEG-400) or micellar formulations.
- Critical Parameters : Maintain DMSO concentration ≤1% in biological assays to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) for nanoparticle formulations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the ethynyl group’s sp-hybridized carbon is a strong candidate for Pd-catalyzed couplings. Validate predictions experimentally via Suzuki-Miyaura or Heck reactions .
- Contradiction Analysis : If experimental yields deviate from DFT predictions, assess steric hindrance from the 2-methyl group or fluorine’s electron-withdrawing effects using X-ray crystallography (as in ) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodology : Perform dose-response assays (IC) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols. Use RNA sequencing to identify differential expression of target proteins (e.g., kinases) and metabolomics to assess compound uptake/efflux.
- Case Study : If activity varies in MCF-7 vs. HEK293, investigate ABC transporter expression (e.g., P-glycoprotein) via qPCR and inhibitor co-treatment (e.g., verapamil) .
Q. How can the compound’s metabolic fate be tracked using isotopic labeling?
- Methodology : Synthesize a -labeled analog at the ethynyl or benzyl position. Administer to hepatocyte cultures and analyze metabolites via LC-MS/MS. Identify phase I/II metabolites (e.g., glucuronidation, oxidation) and quantify using isotope dilution.
- Challenges : Address deuterium isotope effects by comparing -labeled vs. unlabeled compound kinetics .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
